5-Chloro-8-methoxyquinoline-4(1H)-thione
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Overview
Description
5-Chloro-8-methoxyquinoline-4(1H)-thione is a chemical compound characterized by the presence of chlorine and methoxy functional groups attached to a quinoline ring. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-methoxyquinoline-4(1H)-thione typically involves the chlorination and methoxylation of quinoline derivatives. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in achieving high yields and purity. Detailed synthetic routes and industrial production methods are often proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-methoxyquinoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and anti-cancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Chloro-8-methoxyquinoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. Research suggests that it may inhibit certain enzymes or signaling pathways involved in inflammation and cancer progression. Further studies are needed to fully elucidate its molecular targets and mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-8-methoxy-2-methylquinoline
- 4-Bromo-5-chloro-8-methoxyquinoline
- 4-Amino-8-methoxyquinoline
Uniqueness
5-Chloro-8-methoxyquinoline-4(1H)-thione stands out due to its unique combination of functional groups and its potential therapeutic applications. Compared to similar compounds, it has shown promising results in anti-inflammatory and anti-cancer research, making it a compound of significant interest .
Properties
Molecular Formula |
C10H8ClNOS |
---|---|
Molecular Weight |
225.70 g/mol |
IUPAC Name |
5-chloro-8-methoxy-1H-quinoline-4-thione |
InChI |
InChI=1S/C10H8ClNOS/c1-13-7-3-2-6(11)9-8(14)4-5-12-10(7)9/h2-5H,1H3,(H,12,14) |
InChI Key |
QSLIZHLHBAMWJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C(=S)C=CN2 |
Origin of Product |
United States |
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